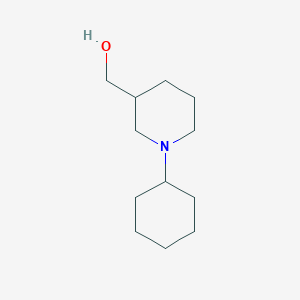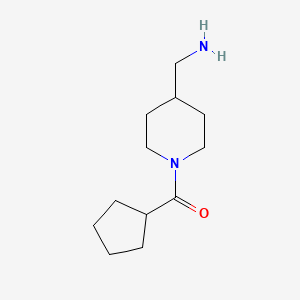
1-(4-Ethylphenyl)methanesulfonamide
Overview
Description
1-(4-Ethylphenyl)methanesulfonamide is a chemical compound with the CAS Number: 64732-35-0 . It has a molecular weight of 199.27 . The IUPAC name for this compound is (4-ethylphenyl)methanesulfonamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H13NO2S/c1-2-8-3-5-9(6-4-8)7-13(10,11)12/h3-6H,2,7H2,1H3,(H2,10,11,12) . This indicates that the compound has a sulfonamide group attached to a 4-ethylphenyl group.It is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.
Scientific Research Applications
Structural and Spectroscopic Studies
In a study on complex crystal structures, Binkowska et al. (2001) examined the 1:1 complex of 4-nitrophenyl[bis(ethylsulfonyl)]methane with 1,5,7-triazabicyclo[4.4.0]dec-5-ene. This study highlighted the proton transfer from the C–H acid to the N-base, forming an ion pair in the crystal structure. The findings also reflected in the FT-IR spectrum, showing potential in understanding molecular interactions and structures in related chemical compounds (Binkowska et al., 2001).
Sulfur-containing Derivatives Study
Foye et al. (1971) investigated N-Methanesulfonyl derivatives of β-phenethylamine, revealing their potential in medicinal chemistry. While not directly linked to 1-(4-Ethylphenyl)methanesulfonamide, the study's focus on sulfur-containing derivatives provides a basis for understanding similar compounds' structural and functional properties (Foye et al., 1971).
Microbial Reduction Study
Patel et al. (1993) explored the microbial reduction of N-(4-(1-oxo-2-chloroacetyl ethyl) phenyl methane sulfonamide, an intermediate for synthesizing beta-receptor antagonists. The study indicated the feasibility of using microorganisms for stereoselective reductions in pharmaceutical synthesis, which could be relevant for compounds like this compound (Patel et al., 1993).
X-Ray Powder Diffraction in Structural Study
Dey et al. (2015) conducted a structural study on nimesulidetriazole derivatives, including derivatives of methanesulfonamide. The analysis of crystal structures using X-ray powder diffraction provided insights into the molecular geometries and intermolecular interactions, which can be essential for understanding the properties of this compound (Dey et al., 2015).
DFT Study on Molecular Conformation
Karabacak et al. (2010) performed a DFT quantum chemical investigation on N-(2-methylphenyl)methanesulfonamide and N-(3-methylphenyl)methanesulfonamide. This research is crucial for understanding the electronic and structural characteristics of similar compounds, including this compound (Karabacak et al., 2010).
Selective Hydrolysis Study
Chan et al. (2008) examined the hydrolysis of methanesulfonate esters, which can provide insights into chemical reactivity and stability relevant to this compound (Chan et al., 2008).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 1-(4-Ethylphenyl)methanesulfonamide are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors can include pH, temperature, and the presence of other molecules, among others. Understanding how these factors influence the compound’s action will be crucial for optimizing its use.
Biochemical Analysis
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-Ethylphenyl)methanesulfonamide can change over time due to factors such as stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under normal storage conditions . Its degradation products and long-term effects on cellular function need to be further investigated. In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to sustained anti-inflammatory and analgesic effects, although potential adverse effects should be carefully monitored.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, it exhibits significant anti-inflammatory, analgesic, and antipyretic activities . At higher doses, it may cause toxic or adverse effects, such as gastrointestinal irritation and renal toxicity Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm
Metabolic Pathways
This compound is involved in various metabolic pathways, including its interaction with enzymes and cofactors. It undergoes hepatic metabolism, primarily through the action of cytochrome P450 enzymes These enzymes facilitate the oxidation and subsequent conjugation of the compound, leading to the formation of metabolites that are excreted from the body The metabolic pathways of this compound can influence its pharmacokinetics and overall efficacy
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins involved in inflammatory pathways. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
properties
IUPAC Name |
(4-ethylphenyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-2-8-3-5-9(6-4-8)7-13(10,11)12/h3-6H,2,7H2,1H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OROKGWLRAPYCDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20734294 | |
| Record name | 1-(4-Ethylphenyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20734294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
64732-35-0 | |
| Record name | 4-Ethylbenzenemethanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64732-35-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Ethylphenyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20734294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![{1-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1464883.png)
![[1-(3,5-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464884.png)
![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetamide](/img/structure/B1464885.png)
![3-[4-(Aminomethyl)piperidine-1-carbonyl]pyridin-2-ol](/img/structure/B1464887.png)
![{1-[(5-Bromofuran-2-yl)methyl]piperidin-3-yl}methanamine](/img/structure/B1464888.png)
![[1-(3-Methylbenzoyl)piperidin-3-yl]methanamine](/img/structure/B1464890.png)
![[1-(Thiophene-3-carbonyl)piperidin-3-yl]methanamine](/img/structure/B1464891.png)
![[1-(4-Methylcyclohexyl)piperidin-3-yl]methanamine](/img/structure/B1464892.png)


![[1-(5-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464897.png)

![(2E)-1-[4-(aminomethyl)piperidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B1464899.png)